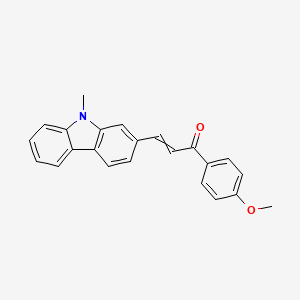
1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 9-methyl-9H-carbazole-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structures and biological activities.
Stilbenes: Compounds with a similar conjugated double bond system.
Uniqueness
1-(4-Methoxyphenyl)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one is unique due to the presence of both the methoxyphenyl and carbazole moieties, which may impart distinct chemical and biological properties compared to other chalcones.
Properties
CAS No. |
61305-13-3 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(9-methylcarbazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H19NO2/c1-24-21-6-4-3-5-19(21)20-13-7-16(15-22(20)24)8-14-23(25)17-9-11-18(26-2)12-10-17/h3-15H,1-2H3 |
InChI Key |
AFESYCWMGVAWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
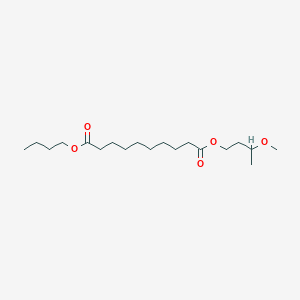
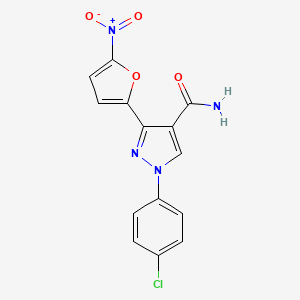

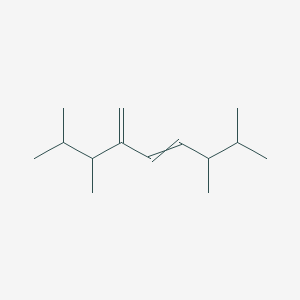
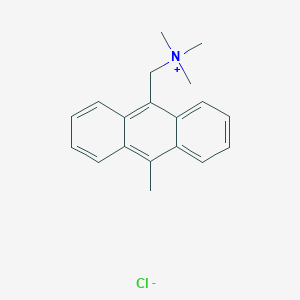
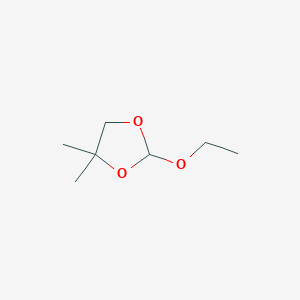
![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
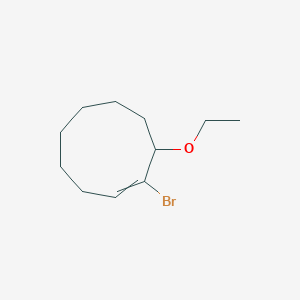
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
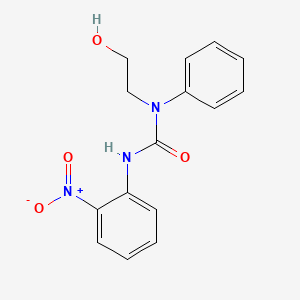
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
